3-Bromo-4-hydroxy-5-methoxyphenylacetic acid
Overview
Description
3-Bromo-4-hydroxy-5-methoxyphenylacetic acid: is an organic compound with the molecular formula C9H9BrO4 and a molecular weight of 261.07 g/mol . It is characterized by the presence of a bromine atom, a hydroxyl group, and a methoxy group attached to a phenylacetic acid backbone. This compound is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid typically involves the bromination of 4-hydroxy-5-methoxyphenylacetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring. The general steps are as follows:
Starting Material: 4-Hydroxy-5-methoxyphenylacetic acid.
Bromination: The starting material is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane.
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to facilitate the bromination process.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods:
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
3-Bromo-4-hydroxy-5-methoxyphenylacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used in the presence of a suitable solvent and base.
Major Products:
Oxidation: Formation of 3-Bromo-4-hydroxy-5-methoxybenzaldehyde or 3-Bromo-4-hydroxy-5-methoxybenzoic acid.
Reduction: Formation of 4-Hydroxy-5-methoxyphenylacetic acid.
Substitution: Formation of 3-Azido-4-hydroxy-5-methoxyphenylacetic acid or 3-Thio-4-hydroxy-5-methoxyphenylacetic acid.
Scientific Research Applications
Chemistry:
3-Bromo-4-hydroxy-5-methoxyphenylacetic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology:
In biological research, this compound is used to study enzyme-substrate interactions and to investigate the biochemical pathways involving phenylacetic acid derivatives.
Medicine:
While not directly used as a therapeutic agent, this compound can be used in medicinal chemistry research to develop new drugs and to study the pharmacokinetics and pharmacodynamics of related compounds.
Industry:
In industrial applications, this compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid is primarily related to its ability to interact with specific enzymes and proteins. The bromine atom and hydroxyl group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modifying their activity. The methoxy group can also influence the compound’s lipophilicity and its ability to cross cell membranes .
Comparison with Similar Compounds
4-Hydroxy-5-methoxyphenylacetic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
3-Bromo-4-hydroxyphenylacetic acid: Lacks the methoxy group, which can affect its solubility and interaction with biological targets.
3-Bromo-5-methoxyphenylacetic acid: Lacks the hydroxyl group, altering its hydrogen bonding capability and reactivity.
Uniqueness:
3-Bromo-4-hydroxy-5-methoxyphenylacetic acid is unique due to the presence of all three functional groups (bromine, hydroxyl, and methoxy) on the phenylacetic acid backbone. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
2-(3-bromo-4-hydroxy-5-methoxyphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4/c1-14-7-3-5(4-8(11)12)2-6(10)9(7)13/h2-3,13H,4H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJWTDZZELJFSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CC(=O)O)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334145 | |
Record name | (3-Bromo-4-hydroxy-5-methoxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206559-42-4 | |
Record name | (3-Bromo-4-hydroxy-5-methoxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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